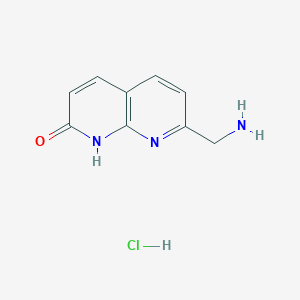

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride

Beschreibung

Eigenschaften

IUPAC Name |

7-(aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O.ClH/c10-5-7-3-1-6-2-4-8(13)12-9(6)11-7;/h1-4H,5,10H2,(H,11,12,13);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWEIIJVPWFUEOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=CC(=O)N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2253640-36-5 |

Source

|

| Record name | 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Structural, Physicochemical, and Synthetic Profiling of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Hydrochloride

Abstract The 1,8-naphthyridine scaffold is a highly privileged motif in medicinal and supramolecular chemistry, renowned for its rigid planar structure and versatile hydrogen-bonding capabilities[1]. Specifically, 7-(aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride (CAS: 2253640-36-5) represents a critical functionalized derivative[2]. By incorporating a flexible, protonatable aminomethyl group at the C7 position, this compound serves as an advanced intermediate for drug discovery and a potent hydrogen-bond donor-acceptor array for nucleic acid recognition. This whitepaper provides an in-depth technical analysis of its structural properties, tautomeric behavior, synthetic methodologies, and applications.

Structural and Physicochemical Profiling

The core of the molecule is the 1,8-naphthyridin-2-one system, which exhibits classic lactam-lactim tautomerism[3]. While the compound is often referred to by its synonymous nomenclature, 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one[2], the lactam form (1H-1,8-naphthyridin-2-one) is the thermodynamically favored state in both the solid state and polar solutions[3].

The primary amine at the C7 position introduces significant basicity. To ensure shelf stability and prevent oxidative degradation or spontaneous self-condensation, the compound is universally synthesized and stored as a hydrochloride salt[2].

Table 1: Key Physicochemical Properties

| Property | Value / Description |

| CAS Registry Number | 2253640-36-5 |

| Chemical Formula | C₉H₁₀ClN₃O (HCl salt) |

| Molar Mass | 211.65 g/mol |

| Topological Polar Surface Area (TPSA) | ~70.1 Ų |

| Hydrogen Bond Donors | 3 (Ammonium -NH₃⁺, Lactam -NH) |

| Hydrogen Bond Acceptors | 2 (Carbonyl -C=O, Pyridine -N=) |

| Preferred Tautomer | Lactam (1H-1,8-naphthyridin-2-one) |

Mechanistic Insights: Tautomerism and Hydrogen Bonding

The utility of 1,8-naphthyridine-2-one derivatives stems from their ability to form complementary multiple hydrogen bonds. They act as potent Acceptor-Donor-Donor (ADD) or Donor-Acceptor-Acceptor (DAA) arrays, depending on their substitution and tautomeric state, allowing them to selectively bind to nucleobases like guanine or thymine[4].

The addition of the 7-aminomethyl group serves a dual purpose:

-

Electrostatic Anchoring: At physiological pH, the primary amine is protonated. This localized positive charge enhances binding affinity to the negatively charged phosphodiester backbone of DNA or RNA.

-

Conformational Flexibility: Unlike rigid ring substituents, the methylene linker allows the amine to rotate and optimize its geometry for intermolecular hydrogen bonding.

Caption: Tautomeric equilibrium and protonation state of the naphthyridine core.

Synthetic Methodology and Validation

The synthesis of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride requires strict control over the amination step. Direct amination of a halomethyl heterocycle with ammonia frequently yields an intractable mixture of primary, secondary, and tertiary amines due to over-alkylation. To circumvent this, an indirect azidation-reduction sequence is employed.

Protocol: Step-by-Step Synthesis

Objective: To synthesize the target HCl salt from 7-methyl-1H-1,8-naphthyridin-2-one with high primary amine selectivity.

-

Step 1: Radical Chlorination Dissolve 7-methyl-1H-1,8-naphthyridin-2-one in anhydrous acetonitrile. Add 1.1 equivalents of N-chlorosuccinimide (NCS) and a catalytic amount of Azobisisobutyronitrile (AIBN). Reflux for 4 hours. Causality: Radical conditions specifically target the benzylic-like 7-methyl group, leaving the electron-deficient naphthyridine ring intact.

-

Step 2: Azidation Isolate the 7-(chloromethyl) intermediate and dissolve in N,N-dimethylformamide (DMF). Add 1.5 equivalents of sodium azide (NaN₃) and stir at room temperature for 12 hours. Causality: Utilizing the azide nucleophile strictly limits the substitution to a single nitrogen insertion, entirely preventing over-alkylation.

-

Step 3: Reduction (Self-Validating Checkpoint) Dissolve the azido intermediate in methanol. Add 10% Pd/C catalyst and stir under a hydrogen atmosphere (1 atm) for 6 hours. Validation: Prior to proceeding, perform IR spectroscopy on an aliquot. The complete disappearance of the sharp, intense azide stretch at ~2100 cm⁻¹ acts as a self-validating checkpoint confirming total reduction to the free amine.

-

Step 4: Salt Formation Filter the reaction mixture through Celite to remove the Pd/C. To the filtrate at 0°C, add a stoichiometric excess of 2M ethanolic HCl dropwise. Causality: Immediate conversion to the hydrochloride salt neutralizes the nucleophilic primary amine, preventing it from undergoing intermolecular Schiff base formation with the lactam carbonyl of adjacent molecules. Filter the resulting precipitate to yield the final product.

Caption: Step-by-step synthetic workflow from 7-methyl-1,8-naphthyridine to the HCl salt.

Table 2: Diagnostic ¹H-NMR Shifts (DMSO-d₆) for Quality Control

| Proton Environment | Expected Shift (ppm) | Multiplicity | Integration |

| Lactam N-H (H1) | ~12.0 - 12.5 | Singlet (broad) | 1H |

| Ammonium -NH₃⁺ | ~8.2 - 8.5 | Singlet (broad) | 3H |

| Aromatic H4 | ~8.0 - 8.1 | Doublet | 1H |

| Aromatic H5 | ~7.8 - 7.9 | Doublet | 1H |

| Methylene -CH₂- | ~4.1 - 4.3 | Singlet | 2H |

Applications in Medicinal Chemistry

The 1,8-naphthyridine core is not merely a structural curiosity; it is a highly active pharmacophore utilized across multiple therapeutic domains[1].

Targeting Nucleic Acid Repeat Expansions: Small molecules containing the 2-amino-1,8-naphthyridine motif are deployed as molecular probes and potential therapeutics for neurological disorders. For example, heterodimers containing the 1,8-naphthyridine scaffold have been proven to selectively bind to CTG/CTG triads via complementary hydrogen bonding[4]. The 7-aminomethyl derivative can be utilized as a modular building block to synthesize these complex "X-linker-Y" type DNA-binding molecules[4].

Enzyme Inhibition: Derivatives of 1,8-naphthyridin-2-one exhibit profound biological activity against critical viral and bacterial enzymes. Notably, functionalized 1,8-naphthyridines serve as highly potent inhibitors of HIV-1 integrase (particularly against raltegravir-resistant mutants) by chelating active-site metal ions[5]. Furthermore, the scaffold demonstrates broad-spectrum antibacterial activity by inhibiting targets such as DNA Gyrase and Penicillin-Binding Protein 6 (PBP6)[1].

References

-

[1] 1,8-Naphthyridine Derivatives: An Updated Review on Recent Advancements of Their Myriad Biological Activities. ResearchGate.

-

[2] 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. NextSDS.

-

[4] The heterodimer of 2-amino-1,8-naphthyridine and 3-aminoisoquinoline binds to the CTG/CTG triad via hydrogen bonding. Osaka University.

-

[5] 4-Amino-1-hydroxy-2-oxo-1,8-naphthyridine-Containing Compounds Having High Potency against Raltegravir-Resistant Integrase Mutants of HIV-1. ACS Publications.

-

[3] Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. ResearchGate.

Sources

The Dual-Pronged Assault on Genomic Instability: A Technical Guide to the Mechanism of Action of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivatives as PARP Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of the 1,8-Naphthyridin-2-one Scaffold in Oncology

The 1,8-naphthyridine scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a wide array of biological activities, including significant potential in anticancer therapy.[1] This heterocyclic framework serves as a versatile template for the design of targeted therapies. Within this class, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives have garnered substantial interest for their potent activity as inhibitors of Poly(ADP-ribose) polymerase (PARP), a key enzyme family in the DNA damage response (DDR). This guide provides an in-depth exploration of the core mechanism of action of these derivatives, offering insights for researchers and drug development professionals in the field of oncology.

The Primary Target: Unraveling the Role of PARP in DNA Repair

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for cellular homeostasis, particularly in the repair of DNA single-strand breaks (SSBs).[2] PARP1, the most abundant and well-studied member, acts as a DNA damage sensor. Upon detecting an SSB, PARP1 binds to the damaged site and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, serves as a scaffold to recruit other DNA repair proteins, ultimately leading to the resolution of the break.

The Two-Fold Mechanism of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Derivatives

The therapeutic efficacy of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives stems from a dual mechanism of action that not only inhibits the catalytic activity of PARP but also exploits a more cytotoxic effect known as PARP trapping.

Catalytic Inhibition: Competing with NAD+

The 1,8-naphthyridin-2-one core of these derivatives is designed to mimic the nicotinamide moiety of NAD+, the substrate for PARP enzymes. By binding to the nicotinamide-binding pocket of PARP1, these compounds competitively inhibit its enzymatic activity.[3] This blockade of PARP's catalytic function prevents the synthesis of PAR chains, thereby hindering the recruitment of the DNA repair machinery to the site of an SSB. As a result, SSBs accumulate within the cell.

PARP Trapping: A More Potent Cytotoxic Blow

The Principle of Synthetic Lethality: Exploiting Tumor-Specific Vulnerabilities

The accumulation of DSBs is not necessarily lethal to a healthy cell, as it can utilize the high-fidelity homologous recombination (HR) pathway for repair. However, many cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.[5] In these HR-deficient cancer cells, the DSBs generated by PARP inhibitors cannot be efficiently repaired, leading to genomic instability, cell cycle arrest, and ultimately, apoptotic cell death. This concept, where the inhibition of one pathway (PARP) is lethal only in the context of a pre-existing defect in another pathway (HR), is known as synthetic lethality.

Signaling Pathway and Points of Intervention

The following diagram illustrates the PARP1-mediated single-strand break repair pathway and the dual inhibitory action of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives.

Caption: PARP1-mediated DNA repair and its inhibition.

Structure-Activity Relationship: The Critical Role of the 7-Aminomethyl Group

While the 1,8-naphthyridin-2-one core serves as the pharmacophore responsible for binding to the nicotinamide pocket of PARP, the substituent at the 7-position plays a crucial role in modulating the potency and selectivity of these inhibitors.[6] The aminomethyl group at this position can engage in additional interactions with the amino acid residues of the PARP enzyme, thereby enhancing binding affinity and influencing the overall inhibitory profile. Further optimization of this side chain can lead to improved potency, selectivity for PARP1 over other PARP isoforms like PARP2, and favorable pharmacokinetic properties.[7]

Quantitative Analysis of Naphthyridinone-Based PARP Inhibitors

The following table summarizes the inhibitory activities of representative naphthyridinone-based PARP inhibitors, highlighting the low nanomolar potency that can be achieved with this scaffold. While specific data for 7-(aminomethyl) derivatives are being actively pursued, the data for closely related analogs underscore the potential of this chemical class.

| Compound ID | PARP-1 IC50 (nM) | Cellular Activity (IC50, nM) in BRCA mutant cells | PARP-1 DNA Trapping (IC50, nM) | Selectivity (PARP-1 vs PARP-2) | Reference |

| 8m (a 3-ethyl-1,5-naphthyridin-2(1H)-one derivative) | 0.49 | 4.82 (in DLD-1) | 1.85 | >1000-fold | [7] |

| AZD5305 (a 1,5-naphthyridin-3-yl)methyl]piperazin-1-yl} derivative) | - | - | - | High selectivity for PARP1 | [8] |

| Compound 26 (a benzo[de]naphthyridin-7(8H)-one derivative) | 0.31 | Moderate | - | - | [9] |

| Compound 41 (a benzo[de][8]naphthyridin-7(8H)-one derivative) | < 0.26 (CC50) | < 0.26 (in MDA-MB-436) | - | - | [9] |

Experimental Protocols for Mechanistic Validation

To characterize the mechanism of action of novel 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivatives, the following experimental workflows are essential.

PARP Enzymatic Assay for IC50 Determination

This assay quantifies the ability of a compound to inhibit the catalytic activity of PARP1.

Workflow Diagram:

Caption: Workflow for a PARP enzymatic assay.

Step-by-Step Methodology:

-

Plate Coating: Coat a 96-well plate with histones and wash with PBS.

-

Reaction Mixture Preparation: In each well, add activated DNA, recombinant human PARP1 enzyme, and varying concentrations of the 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one derivative.

-

Reaction Initiation: Start the PARylation reaction by adding a mixture of NAD+ and biotinylated NAD+.

-

Incubation: Incubate the plate to allow for the enzymatic reaction to proceed.

-

Detection: Wash the plate to remove unincorporated NAD+. Add a streptavidin-horseradish peroxidase (HRP) conjugate, which will bind to the biotinylated PAR chains.

-

Signal Generation: Add a chemiluminescent HRP substrate and measure the light output using a luminometer.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

PARP Trapping Assay

This assay measures the ability of an inhibitor to stabilize the PARP1-DNA complex.

Workflow Diagram:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. archives.ijper.org [archives.ijper.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. CN119487027A - Compounds as PARP1 inhibitors - Google Patents [patents.google.com]

- 6. Synthesis and structure-activity relationships of novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids as antitumor agents. Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and in vitro biological evaluation of 3-ethyl-1,5-naphthyridin-2(1H)-one derivatives as potent PARP-1 selective inhibitors and PARP-1 DNA trappers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. semanticscholar.org [semanticscholar.org]

- 9. Design, synthesis, and biological evaluation of a series of benzo[de][1,7]naphthyridin-7(8H)-ones bearing a functionalized longer chain appendage as novel PARP1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Engineering Supramolecular Recognition Systems Using 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one

Executive Summary

The rational design of supramolecular systems relies heavily on pre-organized, highly directional non-covalent interactions. Among heterocyclic synthons, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one (AMND) has emerged as a privileged building block. By combining a rigid hydrogen-bonding interface with an orthogonal aliphatic conjugation handle, AMND enables the construction of advanced materials ranging from precision DNA-mismatch binding ligands to self-assembling dendrimers. This whitepaper provides an in-depth technical analysis of AMND’s structural mechanics, target recognition pathways, and field-proven experimental protocols for drug development professionals and materials scientists.

Structural and Electronic Foundations

The 1,8-Naphthyridine Core and Hydrogen-Bonding Arrays

The efficacy of AMND in molecular recognition stems from its rigid, planar bicyclic framework, which minimizes the entropic penalty typically associated with the assembly of flexible ligands . The 1H-1,8-naphthyridin-2-one core presents a highly specific Donor-Acceptor-Acceptor (D-A-A) hydrogen-bonding array.

-

Donor (D): The lactam N-H group (N1).

-

Acceptor (A): The lactam carbonyl oxygen (C2=O).

-

Acceptor (A): The bare pyridine-like nitrogen (N8).

This D-A-A face is perfectly complementary to the Acceptor-Donor-Donor (A-D-D) face of guanine (C6=O, N1-H, N2-H). Furthermore, the core is subject to pH-dependent tautomerization. Under slightly acidic conditions, protonation at N8 shifts the electronic distribution, enabling the molecule to adopt a D-D-A array that selectively recognizes cytosine .

The Strategic Role of the 7-Aminomethyl Handle

While direct functionalization of the naphthyridine ring (e.g., 7-amino derivatives) alters the electronic density and tautomeric equilibrium of the recognition face, the 7-aminomethyl group (-CH₂-NH₂) serves as an orthogonal synthetic handle.

-

Causality: The methylene spacer electronically decouples the primary amine from the conjugated π -system. This preserves the intrinsic binding affinity ( Kd ) of the naphthyridine core while providing a highly nucleophilic site for bioconjugation to polymers, fluorophores, or polyhedral oligomeric silsesquioxane (POSS) dendrimers.

-

Steric Relief: The sp3 hybridized carbon projects the attached macromolecular scaffold away from the planar recognition face, preventing steric clashes during target intercalation or self-assembly.

Caption: pH-dependent tautomerization and target recognition pathways of the AMND core.

Mechanisms of Supramolecular Recognition

Nucleic Acid Recognition and Mismatch Targeting

AMND derivatives are highly effective in targeting specific DNA and RNA sequences, particularly G-G mismatches. When two AMND units are tethered together via their 7-aminomethyl handles to form a macrocycle (e.g., Cyclic Mismatch Binding Ligands like CMBL4), the resulting dimer can intercalate into the DNA helix. The dual D-A-A arrays simultaneously hydrogen-bond with the mismatched guanines, inducing the flipping out of adjacent bases (such as thymine) and stabilizing the destabilized region .

Dendritic Amplification via POSS-Cores

To overcome the inherently weak nature of single hydrogen bonds in competitive aqueous media, AMND can be grafted onto multivalent scaffolds. Conjugating the 7-aminomethyl handle to a Polyhedral Oligomeric Silsesquioxane (POSS) dendrimer dramatically enhances the local concentration of the recognition motifs. This multivalent presentation results in a cooperative binding effect, shifting the affinity for targets like Guanosine Triphosphate (GTP) from the millimolar to the nanomolar range .

Quantitative Data: Binding Affinities

The following table summarizes the thermodynamic binding parameters of AMND and its derivatives across various supramolecular targets, highlighting the impact of scaffold architecture on avidity.

| Ligand System | Target Analyte | Solvent System | Binding Affinity ( Kd ) | Recognition Motif |

| AMND Monomer | Guanosine (G) | CDCl₃ / 1% DMSO-d₆ | ∼1.2×10−4 M | D-A-A : A-D-D |

| AMND Monomer | Cytidine (C) | Acidic Buffer (pH 5.0) | ∼3.5×10−5 M | D-D-A : A-A-D (Protonated) |

| AMND-POSS Dendrimer | Guanosine Triphosphate | Aqueous Buffer (pH 7.4) | ∼2.1×10−7 M | Multivalent D-A-A Cooperative |

| AMND Dimer (CMBL4) | G-G Mismatch (DNA) | Aqueous Buffer (pH 7.0) | 53×10−9 M | Intercalation + Dual H-Bonding |

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes causality for the experimental choice and a built-in validation metric.

Protocol 1: Bioconjugation of AMND to a Polymeric/Dendrimer Scaffold

This protocol details the attachment of AMND to a carboxylate-terminated POSS dendrimer.

-

Activation: Dissolve the carboxylate-terminated scaffold (1.0 eq) in anhydrous DMF. Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl, 1.5 eq) and N-Hydroxysuccinimide (NHS, 1.5 eq). Stir for 2 hours at room temperature.

-

Causality: Anhydrous DMF prevents the competitive hydrolysis of the highly reactive NHS-ester intermediate, ensuring maximum yield.

-

-

Coupling: Add AMND (1.2 eq per carboxylate group) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the reaction mixture. Stir under argon for 24 hours.

-

Causality: DIPEA acts as a non-nucleophilic base to keep the 7-aminomethyl group deprotonated and highly nucleophilic, while the argon atmosphere prevents oxidative degradation of the naphthyridine core.

-

-

Purification: Precipitate the product dropwise into cold diethyl ether. Isolate via centrifugation and purify using Size-Exclusion Chromatography (SEC) with Sephadex LH-20.

-

Causality: SEC effectively separates the bulky dendrimer conjugate from unreacted AMND monomers, which would otherwise act as competitive inhibitors during subsequent binding assays.

-

-

System Validation: Analyze the purified fraction via FT-IR spectroscopy. The disappearance of the primary amine N-H stretch ( ∼3400 cm⁻¹) and the appearance of a distinct amide I carbonyl stretch ( ∼1650 cm⁻¹) confirms successful covalent conjugation, validating the structural integrity of the material.

Protocol 2: Quantifying Supramolecular Affinity via ¹H NMR Titration

This protocol determines the Kd of the AMND conjugate with a guanosine target.

-

Sample Preparation: Prepare a 1.0 mM solution of the AMND-conjugate in CDCl₃ containing 1% DMSO-d₆.

-

Causality: Pure CDCl₃ often lacks the solvating power for polar conjugates. A strict 1% DMSO-d₆ limit ensures solubility without allowing the highly polar DMSO to outcompete the target for the naphthyridine hydrogen bonds.

-

-

Titration: Sequentially add aliquots of a concentrated Guanosine target solution (0.1 to 10.0 equivalents) directly into the NMR tube. Record a ¹H NMR spectrum after each addition.

-

Observation: Monitor the chemical shift of the lactam N-H proton (initially located between 10.0–11.5 ppm).

-

Causality: As the D-A-A array hydrogen-bonds with the target, electron density is drawn away from the lactam proton. This deshielding effect causes a pronounced, concentration-dependent downfield shift ( Δδ ).

-

-

Data Fitting: Plot Δδ against the guest concentration. Apply non-linear regression using a 1:1 binding isotherm equation to extract the Kd .

-

System Validation (Control): Perform a parallel titration using an Adenosine target (which lacks the complementary A-D-D array). The absence of a significant downfield shift in the lactam N-H proton validates that the measured Kd is driven strictly by specific D-A-A : A-D-D complementarity, ruling out non-specific electrostatic or solvent effects.

Caption: Self-validating experimental workflow for determining specific supramolecular binding affinity.

References

-

The structure, photophysical properties and application of 1,8-naphthyridine derivatives. RSC Advances, 2015. URL:[Link]

-

Enhancement of affinity in molecular recognition via hydrogen bonds by POSS-core dendrimer and its application for selective complex formation between guanosine triphosphate and 1,8-naphthyridine derivatives. Organic & Biomolecular Chemistry, 2005. URL: [Link]

-

Cyclic mismatch binding ligand CMBL4 binds to the 5′-T-3′/5′-GG-3′ site by inducing the flipping out of thymine base. Nucleic Acids Research, 2016. URL:[Link]

-

Multiple hydrogen bonds and tautomerism in naphthyridine derivatives. Journal of the Chemical Society, Perkin Transactions 2, 2002. URL:[Link]

crystallographic data for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride

An In-Depth Technical Guide to the Crystallographic Analysis of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Analogues

Abstract

The 1,8-naphthyridin-2-one nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Understanding the three-dimensional structure of these molecules is paramount for rational drug design, structure-activity relationship (SAR) studies, and optimizing solid-state properties. This guide provides a comprehensive overview of the methodologies and considerations for the crystallographic analysis of this important class of compounds. Due to the absence of publicly available crystal structure data for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride, this document will use the detailed, published crystallographic data for the closely related analogue, 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate , as a practical case study to illustrate the core principles and workflows.

Significance of the 1,8-Naphthyridine Scaffold in Drug Discovery

The 1,8-naphthyridine framework is a heterocyclic system that has garnered immense interest from researchers globally. Its rigid structure and versatile substitution patterns make it a cornerstone in the development of novel therapeutic agents across a wide range of diseases. Derivatives have demonstrated a remarkable breadth of biological activities, including:

-

Anticancer: Many 1,8-naphthyridine derivatives function as potent anticancer agents, some acting as DNA intercalators that disrupt DNA replication and transcription in cancer cells[1][2][3].

-

Antimicrobial: The scaffold is a key component in several antibiotics, such as nalidixic acid and gemifloxacin[4].

-

Neurological and Other Disorders: The therapeutic reach of these compounds extends to applications in neurological conditions like Alzheimer's disease, as well as anti-inflammatory, analgesic, antiviral, and antihypertensive agents[4][5].

Given this therapeutic importance, a detailed understanding of the molecular geometry, intermolecular interactions, and crystal packing is critical. This knowledge, derived from single-crystal X-ray diffraction, enables scientists to predict and modulate properties like solubility, stability, and receptor binding affinity.

Experimental Workflow for Single-Crystal X-ray Diffraction

The determination of a crystal structure is a systematic process that bridges chemistry, physics, and computational analysis. Each step is critical for obtaining a high-quality, reliable model of the molecular and supramolecular structure.

Step 1: High-Purity Synthesis and Crystal Growth

Expertise & Causality: The foundation of a successful crystallographic study is a high-quality single crystal. This requires starting with a compound of high purity (>98%), as impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to disorder and poor diffraction. The goal of crystallization is not to produce a large volume of solid, but to encourage the slow, ordered growth of a few perfect crystals.

Protocol: Vapor Diffusion for Crystal Growth This method is effective for growing high-quality crystals of small organic molecules like the case study compound, 7-amino-1,8-naphthyridin-2(1H)-one[6].

-

Dissolution: Dissolve the purified compound in a small volume of a suitable solvent in which it is readily soluble (e.g., a 4:1 mixture of acetonitrile and methanol)[6].

-

System Setup: Place this solution, in an open vial, inside a larger, sealed chamber (e.g., a beaker covered with parafilm). The chamber should contain a larger volume of an "anti-solvent"—a volatile solvent in which the compound is poorly soluble but is miscible with the primary solvent (e.g., diethyl ether)[6].

-

Incubation: Allow the sealed chamber to stand undisturbed at a constant temperature. The anti-solvent will slowly vaporize and diffuse into the compound's solution.

-

Crystallization: As the concentration of the anti-solvent in the inner vial gradually increases, the solubility of the compound decreases, pushing the solution towards supersaturation and inducing the slow formation of well-ordered crystals over several days.

Step 2: Crystal Selection and Data Collection

Expertise & Causality: A suitable crystal should be selected under a microscope. Ideal candidates are free of cracks and defects, with well-defined faces. The crystal is mounted on a diffractometer and cooled under a stream of nitrogen gas (e.g., 113 K) to minimize thermal vibrations of the atoms, resulting in a sharper, higher-resolution diffraction pattern[6].

Protocol: Data Collection on a CCD Diffractometer

-

Mounting: A single crystal of appropriate size (e.g., 0.22 × 0.20 × 0.02 mm) is carefully mounted on a loop (e.g., a MiTeGen MicroMount) with cryo-protectant oil[6].

-

Centering: The crystal is centered in the X-ray beam (e.g., Mo Kα radiation, λ = 0.71073 Å).

-

Data Acquisition: The diffractometer collects a series of diffraction images as the crystal is rotated. Software automatically indexes the diffraction spots to determine the unit cell parameters and collects a full dataset by measuring the intensity and position of thousands of reflections[6].

-

Data Reduction: The raw data is processed to correct for experimental factors (e.g., absorption effects using methods like multi-scan) and to generate a final reflection file for structure solution[6].

Step 3: Structure Solution and Refinement

Expertise & Causality: The collected diffraction data contains the information needed to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model. The final step, refinement, is an iterative process of adjusting the atomic positions and thermal parameters of the model to achieve the best possible fit with the experimental diffraction data.

Workflow Diagram

Caption: Workflow for Single-Crystal X-ray Crystallography.

Crystallographic Data and Structural Analysis (Case Study)

The crystal structure of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate provides critical insights into the molecular conformation and intermolecular forces that govern the solid-state assembly of this class of compounds[6][7].

Summary of Crystallographic Data

| Parameter | Value |

| Chemical Formula | C₈H₇N₃O·H₂O |

| Formula Weight | 179.18 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.5413 (9) |

| b (Å) | 17.1560 (16) |

| c (Å) | 4.9954 (4) |

| β (°) | 95.19 (2) |

| Volume (ų) | 814.34 (13) |

| Z (Molecules/Unit Cell) | 4 |

| Temperature (K) | 113 |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Data sourced from Acta Crystallographica Section E[6]. |

Key Structural Features and Intermolecular Interactions

The crystal packing of this analogue is dominated by a robust network of hydrogen bonds and π-π stacking interactions, which are crucial for the stability of the crystal lattice.

-

Hydrogen-Bonded Tapes: Adjacent organic molecules are linked together by N—H···N and N—H···O hydrogen bonds, forming one-dimensional "tapes" that propagate along the crystallographic a-axis[6][7].

-

Water Chains: The water molecules of hydration are not isolated. They form their own one-dimensional chains through O—H···O hydrogen bonds, extending along the b-axis[6].

-

Three-Dimensional Network: These organic tapes and water chains are further interconnected by O—H···O hydrogen bonds, creating a stable, three-dimensional supramolecular network[6][7].

-

π–π Stacking: The planar 1,8-naphthyridine ring systems engage in significant π–π stacking interactions. The interplanar separation is 3.246 (1) Å, with a centroid–centroid distance of 3.825 (2) Å, further stabilizing the overall crystal structure[6][7].

Visualization of Key Intermolecular Interactions

Caption: Key Hydrogen Bonds in 7-Amino-1,8-naphthyridin-2(1H)-one.

Conclusion

Crystallographic analysis is an indispensable tool in modern drug development. As demonstrated through the case study of 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate, single-crystal X-ray diffraction provides an unambiguous determination of molecular structure and reveals the complex interplay of non-covalent interactions that dictate crystal packing. This detailed structural information is fundamental for understanding the physicochemical properties of active pharmaceutical ingredients and for guiding the design of next-generation therapeutics based on the versatile 1,8-naphthyridine scaffold.

References

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Application of Advanced 1,8-Naphthyridine Derivatives.

- Mini-Reviews in Medicinal Chemistry. (2020). 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities.

-

Li, Z. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2541. Available at: [Link]

-

Madaan, A., Verma, R., Kumar, V., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12). Available at: [Link]

- Semantic Scholar. (n.d.). 1,8‐Naphthyridine Derivatives: A Review of Multiple Biological Activities.

-

Chemistry & Biodiversity. (2025). Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents. Available at: [Link]

-

PubMed. (2011). 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. scite.ai [scite.ai]

- 3. Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 7-Amino-1,8-naphthyridin-2(1H)-one monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]

how to prepare stock solutions of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one HCl

Application Note: Preparation and Handling of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one HCl Stock Solutions

Executive Summary

The 1,8-naphthyridine scaffold is a highly privileged heterocyclic structure in medicinal chemistry, frequently deployed in the development of antimicrobial agents, kinase inhibitors, and targeted protein degraders such as BCL6 PROTACs . The specific derivative, 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one , features a primary amine that serves as an ideal synthetic vector for linker attachment.

Procuring and handling this compound as a hydrochloride (HCl) salt significantly enhances its handling stability and downstream aqueous solubility. However, the presence of the reactive primary amine and the lactam-like naphthyridinone core requires stringent protocols during stock solution preparation to prevent oxidation, hydrolysis, and thermal degradation. This guide provides a field-proven, self-validating methodology for preparing high-fidelity stock solutions suitable for high-throughput screening (HTS) and in vitro assays.

Physicochemical Profiling & Causality of Solvent Selection

Before preparing a stock solution, it is critical to understand how the molecular properties dictate solvent compatibility. While the 1,8-naphthyridine core is inherently hydrophobic, the protonated aminomethyl group (HCl salt) lowers the partition coefficient (LogP).

Table 1: Physicochemical Properties & Handling Impact

| Parameter | Value | Impact on Experimental Handling |

| CAS Number | 2253640-36-5 | Unique identifier for procurement and safety tracking . |

| Molecular Weight (Free Base) | 175.19 g/mol | Baseline mass of the active pharmacophore. |

| Molecular Weight (HCl Salt) | 211.65 g/mol | Critical: Requires mass adjustment during molarity calculations to avoid sub-potent dosing. |

| Recommended Stock | 10 mM | Standardized concentration for HTS and serial dilutions. |

| Storage Temperature | -20°C to -80°C | Prevents thermal degradation and oxidation of the primary amine. |

The Rationale for Anhydrous DMSO: Although the HCl salt allows for rapid dilution into aqueous buffers (like PBS or cell culture media) without the instantaneous precipitation common to free-base naphthyridines, Anhydrous Dimethyl Sulfoxide (DMSO) remains the universal solvent of choice for the primary master stock. Aqueous master stocks are highly susceptible to microbial contamination and slow hydrolysis of the naphthyridinone ring over time. Anhydrous DMSO arrests these degradation pathways, ensuring long-term cryopreservation stability .

Step-by-Step Methodology: 10 mM Stock Preparation

Expertise & Experience Note: HCl salts of primary amines are notoriously hygroscopic. Weighing must be performed rapidly in a low-humidity environment. Ambient moisture absorption will artificially inflate the weighed mass, resulting in a sub-potent stock solution and skewed IC50/DC50 values in downstream assays.

Table 2: Mass-to-Volume Calculations for 10 mM Stock

| Desired Volume (10 mM Stock) | Mass of Compound Required (mg) |

| 1.0 mL | 2.12 mg |

| 5.0 mL | 10.58 mg |

| 10.0 mL | 21.17 mg |

Protocol Steps

-

Thermal Equilibration: Allow the lyophilized compound vial to equilibrate to room temperature (20–25°C) inside a desiccator for at least 30 minutes before opening. Causality: Opening a cold vial introduces atmospheric condensation, immediately degrading the hygroscopic powder.

-

Rapid Weighing: Using an analytical balance (0.01 mg readability) and an anti-static weigh boat, accurately weigh the required mass (e.g., 2.12 mg for 1 mL).

-

Solvent Addition: Transfer the powder to a sterile, amber glass vial. Add exactly 1.0 mL of cell-culture grade Anhydrous DMSO (≥99.9% purity). Causality: Amber vials are mandatory to prevent UV-induced photodegradation of the naphthyridine ring.

-

Dissolution: Vortex the mixture gently for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature for 2–5 minutes. Causality: Do not allow the sonicator bath to exceed 30°C. Elevated temperatures in DMSO can catalyze the oxidation of the aminomethyl group.

-

Sterilization: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to DMSO, unlike PES or cellulose filters which will dissolve and contaminate the stock.

-

Aliquoting & Purging: Divide the stock into 20–50 µL single-use aliquots. Briefly purge the headspace of each tube with Argon or Nitrogen gas. Causality: Displacing oxygen and ambient moisture prevents oxidative degradation during long-term storage.

-

Cryopreservation: Immediately transfer aliquots to -80°C storage. Strictly avoid freeze-thaw cycles.

Caption: Standardized workflow for the preparation and cryopreservation of stock solutions.

Pharmacological Context & Downstream Application

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one is frequently employed as a target-binding warhead. Recent patent literature highlights its integration into heterobifunctional degraders targeting the BCL6 transcriptional repressor—a critical oncogenic driver in diffuse large B-cell lymphoma . The primary amine serves as the anchor point for attaching PEGylated or alkyl linkers to E3 ligase recruiting ligands (e.g., Cereblon or VHL binders).

Caption: Pharmacological mechanism of 1,8-naphthyridin-2-one derivatives in targeted degradation.

Quality Control & System Validation

A robust protocol must be a self-validating system. Before deploying the prepared stock solution into resource-intensive biological assays, the following Quality Control (QC) checks must be executed:

-

Visual Clarity Check: Prior to use, thaw the aliquot at room temperature. The solution must be completely transparent. Any turbidity, cloudiness, or micro-particulates indicate that the DMSO has absorbed atmospheric water, causing the compound to precipitate. Action: Discard the aliquot.

-

LC-MS Profiling (For stocks > 6 months old): Dilute a 1 µL sample of the stock into 999 µL of Acetonitrile/Water (1 µM final concentration) and run it on an LC-MS.

-

Validation Criteria: Confirm the presence of the parent mass (m/z 176.08 for the [M+H]+ of the free base). The absence of +16 Da or +32 Da peaks confirms that the aminomethyl group has not undergone unwanted oxidation during storage.

-

References

-

Ojha, M., Yadav, D., Kumar, A., Dasgupta, S., & Yadav, R. (2021). "1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities." Mini-Reviews in Medicinal Chemistry. URL:[Link]

-

NextSDS Database. (2024). "7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride - Chemical Substance Information." NextSDS. URL: [Link]

-

Madaan, A., Verma, R., Kumar, V., Singh, A. T., Jain, S. K., & Jaggi, M. (2015). "1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities." Journal of Heterocyclic Chemistry. URL:[Link]

- World Intellectual Property Organization. (2023). "1,8-naphthyridin-2-one heterobifunctional bcl6 degraders." WIPO Patent WO2023244917A1.

Application Note: Dissolving 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Hydrochloride in DMSO

Introduction

7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride is a member of the 1,8-naphthyridinone class of heterocyclic compounds. This structural scaffold is of significant interest in medicinal chemistry and drug discovery due to the wide range of biological activities exhibited by its derivatives. Proper preparation of stock solutions is a foundational step for any downstream application, ensuring the accuracy, reproducibility, and validity of experimental results.

Dimethyl sulfoxide (DMSO) is the solvent of choice for a vast array of organic molecules in research due to its exceptional solvating power for both polar and nonpolar compounds. However, its unique physicochemical properties, particularly its hygroscopicity, present distinct challenges that must be addressed to maintain compound stability and concentration integrity. This document provides a comprehensive, field-tested protocol for the dissolution of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride in DMSO, offering insights into the causality behind each step to empower researchers to overcome common solubility hurdles.

Core Principles: Understanding the Compound-Solvent Interaction

The successful dissolution of a hydrochloride salt like 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one in DMSO hinges on mitigating the impact of atmospheric water.

The Critical Role of Anhydrous DMSO: DMSO is highly hygroscopic, meaning it readily absorbs moisture from the air. The introduction of water into the polar aprotic environment of DMSO fundamentally alters its solvent properties. This absorbed water can:

-

Decrease Solubility: For many organic compounds, especially salts, the presence of water in DMSO reduces solubility. This can lead to the formation of micro-precipitates or the complete failure of the compound to dissolve.

-

Promote Precipitation: A solution that is clear upon preparation can become cloudy or develop a precipitate over time, particularly after being subjected to freeze-thaw cycles. This is often because absorbed water has lowered the solubility threshold.[1]

-

Alter Ionic Interactions: For a hydrochloride salt, water can disrupt the ionic interactions and solvation shell that keep the compound stable in the aprotic DMSO environment, further decreasing its solubility.

Therefore, the cornerstone of a reliable dissolution protocol is the strict use of anhydrous (dry), high-purity DMSO from a freshly opened container.

Physicochemical Data

A summary of the key properties for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride is provided below for reference in stock solution calculations.

| Property | Value | Source |

| Chemical Name | 7-(aminomethyl)-1H-1,8-naphthyridin-2-one;hydrochloride | |

| CAS Number | 2253640-36-5 | [2] |

| Molecular Formula | C₉H₉N₃O · HCl | Calculated |

| Molecular Weight | 211.65 g/mol | Calculated |

| Appearance | Typically a solid powder (form may vary by supplier) |

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol details the steps for preparing a 10 mM stock solution, a common starting concentration for many biological assays. The principles can be readily adapted for other concentrations.

Materials and Equipment

-

Compound: 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride

-

Solvent: Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% Purity, Sterile-Filtered

-

Equipment:

-

Analytical Balance (readable to at least 0.1 mg)

-

Calibrated Micropipettes (P200, P1000)

-

Vortex Mixer

-

Water Bath Sonicator

-

Water Bath (optional, for gentle warming)

-

-

Consumables:

-

Sterile, low-retention microcentrifuge tubes (1.5 mL or 2.0 mL)

-

Sterile, nuclease-free pipette tips

-

-

Personal Protective Equipment (PPE): Safety glasses, lab coat, chemical-resistant gloves (nitrile gloves may degrade with prolonged DMSO exposure; thicker gloves are recommended).

Step-by-Step Dissolution Procedure

Step 2.1: Pre-Protocol Equilibration

-

Allow the vial of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride and a new, sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 30 minutes.

-

Causality Explored: This crucial step prevents atmospheric moisture from condensing onto the cold powder or into the DMSO upon opening, which would compromise the anhydrous conditions essential for maximal solubility.

-

Step 2.2: Calculation of Required Mass

-

Use the following formula to determine the mass of compound needed for your desired volume and concentration.

Mass (mg) = Desired Concentration (mM) × Desired Volume (mL) × Molecular Weight ( g/mol )

-

Example for 1 mL of a 10 mM stock solution:

Mass (mg) = 10 mM × 1 mL × 211.65 g/mol = 2.12 mg

Step 2.3: Weighing and Solvent Addition

-

Place a sterile microcentrifuge tube on the analytical balance and tare it.

-

Carefully weigh 2.12 mg (or your calculated mass) of the compound directly into the tube.

-

Using a calibrated micropipette, add 1.0 mL of anhydrous DMSO to the tube.

Step 2.4: Initial Dissolution

-

Tightly cap the tube and vortex vigorously for 2-3 minutes.

-

Visually inspect the solution against a bright background. If the solution is perfectly clear with no visible particulates, proceed to Step 2.6.

-

If any solid remains, proceed to the next step.

-

Causality Explored: Vigorous vortexing provides the initial mechanical energy needed to break apart the solid lattice and promote interaction with the solvent molecules.

-

Step 2.5: Aiding Dissolution (Troubleshooting Undissolved Solid)

-

Method A: Sonication: Place the capped tube in a water bath sonicator for 10-15 minutes. Check for dissolution. Repeat if necessary.[1][3]

- Causality Explored: Sonication uses high-frequency sound waves to induce cavitation—the formation and collapse of microscopic bubbles. This process creates powerful micro-currents that effectively scrub the surface of the solid particles, dramatically enhancing the rate of dissolution without significant heating.

-

Method B: Gentle Warming: If sonication is insufficient, place the tube in a 37°C water bath for 5-10 minutes. Vortex again.[4]

- Causality Explored: Modestly increasing the temperature provides additional kinetic energy to both the solvent and solute, helping to overcome the activation energy barrier of dissolution. Avoid high temperatures, which could risk compound degradation.

Step 2.6: Final Verification and Aliquoting

-

Once the solution is completely clear and free of particulates, briefly centrifuge the tube to ensure all liquid is collected at the bottom.

-

Immediately aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile, tightly-sealed microcentrifuge tubes.

Storage and Handling

Proper storage is critical for maintaining the compound's stability and ensuring the longevity of the prepared stock solution.

| Format | Storage Temperature | Duration | Key Considerations |

| Solid Compound | 2-8°C | As per supplier | Protect from light and moisture. |

| DMSO Stock (Aliquots) | -20°C | Up to 1 month | For routine, short-term use. |

| -80°C | Up to 6 months | Recommended for long-term archival storage.[8] |

CRITICAL HANDLING GUIDELINES:

-

Avoid Repeated Freeze-Thaw Cycles: Only thaw the number of aliquots needed for an experiment. Never refreeze a thawed aliquot that has been kept at room temperature for an extended period.[7]

-

Use Fresh DMSO: For preparing new stock solutions, always use a new, unopened bottle of anhydrous DMSO.

-

Protect from Light: Store stock solutions in opaque containers or a dark freezer to prevent photodegradation.

Protocol for Preparing Aqueous Working Solutions

Diluting a DMSO stock into an aqueous buffer or cell culture medium is a common point of failure where the compound can precipitate due to lower solubility.

Key Principle: Minimize Localized Concentration Shock The goal is to dilute the DMSO stock into the aqueous phase in a manner that avoids creating localized, high concentrations of the compound that exceed its aqueous solubility limit.

Step-by-Step Dilution Procedure:

-

Pre-warm Medium: If for cell-based assays, pre-warm the required volume of culture medium to 37°C.

-

Calculate Dilution: Determine the volume of DMSO stock needed. It is critical to ensure the final concentration of DMSO in the assay is non-toxic to cells, typically below 0.5%, with 0.1% or lower being ideal .[4][8]

-

Example: To make 10 mL of a 10 µM working solution from a 10 mM stock (a 1:1000 dilution):

Add 10 µL of the 10 mM stock to 10 mL of medium. The final DMSO concentration will be 0.1%.

-

-

Perform Dilution: Add the small volume of DMSO stock directly into the larger volume of aqueous buffer/medium while the medium is being vortexed or swirled.

-

Causality Explored: Adding the stock to a vortexing solution ensures immediate and rapid dispersal, preventing the compound from crashing out of solution before it can be evenly diluted.

-

-

Use Immediately: Aqueous working solutions are generally not stable and should be prepared fresh for each experiment and used promptly. Do not store aqueous dilutions.[9]

By adhering to these detailed protocols and understanding the scientific principles behind them, researchers can confidently prepare stable, accurate solutions of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one hydrochloride for their experimental needs.

References

-

Sussex Drug Discovery Centre. (2014, September 28). Can we predict compound precipitation in DMSO stocks?[Link]

-

Kozikowski, B. A., et al. (2009). Overcoming problems of compound storage in DMSO: solvent and process alternatives. Journal of Biomolecular Screening, 14(7), 895-902. [Link]

-

Ziath. Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. [Link]

-

ResearchGate. (2026, March 1). Why does the Purvalanol-A stock solution dissolved in DMSO precipitate out as soon as it is added to the culture medium?[Link]

-

NextSDS. 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. Journal of Biomolecular Screening, 8(3), 292-304. [Link]

-

Cheng, X., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. [Link]

-

Yufeng, L. (2024, July 22). The effect of room-temperature storage on the stability of compounds in DMSO. [Link]

-

Kozikowski, B. A., et al. (2003). The effect of freeze/thaw cycles on the stability of compounds in DMSO. Journal of Biomolecular Screening, 8(2), 210-215. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5464536, 7-Amino-1,8-naphthyridin-2(1H)-one. [Link]

-

Japanese Pharmacopoeia. Tamsulosin Hydrochloride Capsules Dissolution. [Link]

-

ResearchGate. (2016, May 20). Dissolution of Chitosan in Dimethyl Sulfoxide by Salt Formation. [Link]

-

Serajuddin, A. T., et al. (2005). Effect of chloride ion on dissolution of different salt forms of haloperidol, a model basic drug. Journal of Pharmaceutical Sciences, 94(10), 2231-2241. [Link]

-

Ministry of Health, Labour and Welfare, Japan. (2025, October 6). Japanese Adopted Names (JAN) for Pharmaceutical Substances. [Link]

Sources

- 1. ziath.com [ziath.com]

- 2. nextsds.com [nextsds.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.cn [medchemexpress.cn]

- 9. researchgate.net [researchgate.net]

Application Note: HPLC Method Development for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Executive Summary & Physicochemical Profiling

The compound 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one is a critical intermediate and pharmacophore building block in the synthesis of various bioactive molecules, including antimicrobial fluoroquinolone derivatives. From a chromatographic perspective, this molecule presents a classic analytical challenge: it is a highly polar, strongly basic amine.

-

Chromophore: The naphthyridinone core provides excellent UV absorbance (optimal detection at ~254 nm and ~320 nm) and engages in π−π interactions with aromatic stationary phases.

-

Ionization ( pKa ): The primary aminomethyl group has an estimated pKa of 9.0–9.5. At physiological or mildly acidic pH, this group is fully protonated (cationic).

The Causality of Peak Tailing: When analyzing basic amines on traditional silica-based C18 columns at neutral or mildly acidic pH, analysts frequently encounter severe peak tailing, poor retention, and low column efficiency. This occurs because traditional silica contains residual acidic silanol groups (-Si-OH). Above pH 3.5, these silanols deprotonate to form anionic silanoxides (-Si-O⁻). The electrostatic attraction between the cationic aminomethyl group and the anionic silanols creates a secondary, kinetically slow ion-exchange retention mechanism alongside standard hydrophobic partitioning. 1[1].

Mechanistic Method Development Strategies

To achieve a robust, self-validating analytical method, the ion-exchange interaction must be eliminated. We present two distinct, field-proven strategies based on pH manipulation.

Strategy A: High-pH Reversed-Phase (The Preferred Route)

By elevating the mobile phase pH to 10.0–10.5, the primary amine is deprotonated into its neutral, free-base form. This completely abolishes the electrostatic interaction with residual silanols. Furthermore, neutralizing the amine significantly increases the molecule's lipophilicity, driving robust retention via primary hydrophobic interactions. Constraint: Standard silica dissolves above pH 8.0. Therefore,2[2].

Strategy B: Low-pH Ion-Pairing (The Alternative Route)

If high-pH conditions cause analyte degradation or are incompatible with specific downstream detectors, a low-pH approach (pH ~2.0) is utilized. At pH 2.0, residual silanols are fully protonated and neutralized, suppressing the ion-exchange mechanism. The addition of an acidic modifier like 0.1% Trifluoroacetic acid (TFA) serves a dual purpose: it buffers the pH and acts as a hydrophobic ion-pairing agent. The trifluoroacetate anion forms a neutral, transient ion-pair complex with the protonated amine,3[3].

Workflow Visualization

Figure 1: Decision tree for HPLC method development of basic amines, highlighting pH strategies.

Experimental Protocols

Protocol A: High-pH Method (Recommended for Purity & Stability)

This protocol provides the highest theoretical plate count and best peak symmetry for 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one.

Materials & Chromatographic Conditions:

-

Column: Waters XBridge BEH C18, 150 × 4.6 mm, 3.5 µm (or equivalent hybrid silica).

-

Mobile Phase A: 10 mM Ammonium Bicarbonate in LC-MS grade water, adjusted to pH 10.0 with dilute Ammonium Hydroxide.

-

Mobile Phase B: 100% Acetonitrile (LC-MS grade).

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 40 °C (Elevated temperature reduces mobile phase viscosity and improves mass transfer kinetics).

-

Injection Volume: 5 µL.

-

Detection: UV/DAD at 254 nm.

Gradient Program:

-

0.0 – 2.0 min: 5% B (Isocratic hold to focus the polar analyte).

-

2.0 – 10.0 min: Linear ramp from 5% B to 60% B.

-

10.0 – 12.0 min: Linear ramp from 60% B to 95% B (Column wash).

-

12.0 – 15.0 min: 95% B (Hold).

-

15.0 – 15.1 min: Return to 5% B.

-

15.1 – 20.0 min: Re-equilibration at 5% B.

Protocol B: Low-pH Ion-Pairing Method

Use this method if the analyte exhibits instability at high pH or if hybrid columns are unavailable.

Materials & Chromatographic Conditions:

-

Column: Agilent Poroshell 120 Bonus-RP (Polar-embedded) or equivalent Superficially Porous Particle (SPP) column, 100 × 4.6 mm, 2.7 µm.

-

Mobile Phase A: 0.1% v/v Trifluoroacetic acid (TFA) in LC-MS grade water (pH ~2.0).

-

Mobile Phase B: 0.1% v/v TFA in Acetonitrile.

-

Flow Rate: 1.2 mL/min.

-

Column Temperature: 35 °C.

Gradient Program:

-

Follow a similar gradient profile to Protocol A, adjusting the initial organic concentration to 2% B to account for the highly polar nature of the protonated amine.

System Suitability Testing (SST) - Self-Validating Criteria

To ensure the protocol is functioning as a self-validating system, perform the following SST prior to sample analysis:

-

Blank Injection: Confirm a stable baseline with no ghost peaks eluting at the expected retention time.

-

Replicate Standards: Inject a 50 µg/mL standard solution five times.

-

Acceptance Criterion 1: Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%.

-

Acceptance Criterion 2: USP Tailing Factor ( Tf ) ≤ 1.5.

-

Acceptance Criterion 3: Theoretical Plates ( N ) ≥ 10,000.

-

Quantitative Data & Chromatographic Performance

The table below summarizes the expected quantitative performance metrics when analyzing 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one under different method conditions.

| Column & Mobile Phase Strategy | Retention Factor ( k′ ) | USP Tailing ( Tf ) | Theoretical Plates ( N ) | Mechanistic Result |

| Standard C18, pH 6.5 | 0.8 | > 3.5 | < 2,000 | Severe silanol ion-exchange; unacceptable peak shape. |

| SPP C18, 0.1% TFA (pH ~2.0) | 3.2 | 1.3 | 12,500 | Silanol suppression + Ion-pairing; acceptable retention. |

| Hybrid C18, pH 10.0 | 5.8 | 1.05 | 18,000 | Amine deprotonation (Neutral); optimal efficiency and symmetry. |

Note: The high-pH method yields a significantly higher retention factor ( k′ ) because the neutral free-base partitions much more effectively into the hydrophobic stationary phase than the protonated cation.

References

- Basic HPLC Theory and Definitions: Retention, Thermodynamics, Selectivity, Zone Spreading, Kinetics, and Resolution.ResearchGate.

- Structure-Guided Design of a Domain-Selective Bromodomain and Extra Terminal N-Terminal Bromodomain Chemical Probe.ACS Publications.

- Methodology for Quantifying Residues of Chlorhexidine in Raw Dairy Milk.Journal of Agricultural and Food Chemistry - ACS Publications.

Sources

Application Notes and Protocols for the Conjugation of 7-(Aminomethyl)-1H-1,8-naphthyridin-2-one Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1,8-Naphthyridin-2-one Scaffold - A Versatile Platform for Bioconjugation

The 1,8-naphthyridine-2-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The introduction of a reactive primary amine at the 7-position, yielding 7-(aminomethyl)-1H-1,8-naphthyridin-2-one, transforms this scaffold into a versatile building block for bioconjugation. This primary amine serves as a key handle for covalently attaching the naphthyridinone moiety to a wide range of biomolecules, such as proteins, antibodies, and oligonucleotides.

The conjugation of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one can be leveraged for several applications in research and drug development. Given the fluorescent properties often observed in naphthyridine derivatives, this compound holds promise as a novel fluorescent label for tracking and imaging biomolecules.[3][4] Furthermore, its potential as a payload in antibody-drug conjugates (ADCs) offers an exciting avenue for targeted therapy.[5][6]

This comprehensive guide provides detailed application notes and protocols for the conjugation of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one to biomolecules. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established chemical principles.

Core Principles of Amine-Reactive Conjugation

The primary aliphatic amine of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one is a nucleophilic functional group that can readily react with various electrophilic partners to form stable covalent bonds. The choice of conjugation chemistry will depend on the functional groups available on the target biomolecule and the desired properties of the final conjugate. Here, we will focus on three robust and widely used methods:

-

N-Hydroxysuccinimide (NHS) Ester Coupling: This is one of the most common methods for labeling proteins and other amine-containing biomolecules.[5] It involves the reaction of the primary amine with an NHS ester-activated molecule to form a stable amide bond.

-

Reductive Amination: This method forms a stable secondary amine linkage by reacting the primary amine with an aldehyde or ketone on the biomolecule, followed by reduction of the intermediate Schiff base.[7][8]

-

Maleimide-Thiol Coupling (via amine modification): While the primary amine itself does not directly react with maleimides, it can be functionalized with a thiol-containing linker. The resulting thiol can then be selectively conjugated to a maleimide-functionalized biomolecule.[9][10]

Protocol 1: NHS Ester Coupling for Protein Labeling

This protocol describes the conjugation of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one to a protein (e.g., an antibody) that has been activated with an NHS ester crosslinker.

Causality Behind Experimental Choices:

-

pH Control: The reaction is performed at a slightly alkaline pH (8.0-9.0) to ensure that the primary amine of the naphthyridinone is deprotonated and thus sufficiently nucleophilic to attack the NHS ester.

-

Amine-Free Buffer: Buffers containing primary amines, such as Tris, must be avoided as they will compete with the target amine for reaction with the NHS ester.

-

Molar Excess: A molar excess of the 7-(aminomethyl)-1H-1,8-naphthyridin-2-one is used to drive the reaction towards completion and maximize the labeling of the protein.

-

Quenching: A quenching reagent, such as Tris or hydroxylamine, is added to cap any unreacted NHS esters on the protein, preventing non-specific reactions in downstream applications.

Experimental Workflow:

Caption: Workflow for NHS Ester Coupling.

Step-by-Step Methodology:

-

Protein Preparation:

-

Dissolve the protein to be labeled in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 8.5) to a final concentration of 1-10 mg/mL.

-

If necessary, perform a buffer exchange using a desalting column or dialysis to remove any interfering substances.

-

-

Reagent Preparation:

-

Prepare a 10 mM stock solution of the NHS ester crosslinker (e.g., DSS, BS3) in anhydrous dimethyl sulfoxide (DMSO).

-

Prepare a 10-20 mM stock solution of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one in anhydrous DMSO.

-

-

Protein Activation:

-

Add a 10- to 20-fold molar excess of the NHS ester crosslinker solution to the protein solution.

-

Incubate the reaction for 30-60 minutes at room temperature with gentle mixing.

-

-

Conjugation Reaction:

-

Add a 5- to 10-fold molar excess of the 7-(aminomethyl)-1H-1,8-naphthyridin-2-one solution to the activated protein solution.

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Quenching:

-

Add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM to stop the reaction.

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove excess, unreacted 7-(aminomethyl)-1H-1,8-naphthyridin-2-one and byproducts by size-exclusion chromatography (SEC) or dialysis against an appropriate storage buffer (e.g., PBS, pH 7.4).

-

Protocol 2: Reductive Amination for Site-Specific Conjugation

This protocol is suitable for conjugating 7-(aminomethyl)-1H-1,8-naphthyridin-2-one to a biomolecule containing an aldehyde or ketone group. These can be introduced into proteins or sugars through specific oxidation methods.

Causality Behind Experimental Choices:

-

pH for Schiff Base Formation: The initial reaction to form the Schiff base is typically carried out in a slightly acidic to neutral pH range (pH 6-7.5) to facilitate the nucleophilic attack of the amine on the carbonyl group.

-

Selective Reducing Agent: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine (Schiff base) in the presence of the more stable carbonyl group.[6]

-

One-Pot Reaction: This procedure is often performed as a one-pot reaction, where the Schiff base formation and reduction occur concurrently, simplifying the workflow.[8]

Experimental Workflow:

Caption: Workflow for Reductive Amination.

Step-by-Step Methodology:

-

Biomolecule Preparation:

-

Dissolve the aldehyde or ketone-containing biomolecule in a suitable reaction buffer (e.g., 0.1 M MES or HEPES, pH 7.0) to a concentration of 1-5 mg/mL.

-

-

Reagent Preparation:

-

Prepare a 10-20 mM stock solution of 7-(aminomethyl)-1H-1,8-naphthyridin-2-one in the reaction buffer.

-

Freshly prepare a 1 M stock solution of sodium cyanoborohydride (NaBH₃CN) in the reaction buffer. Caution: NaBH₃CN is toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

-

Conjugation Reaction:

-

Add a 20- to 50-fold molar excess of the 7-(aminomethyl)-1H-1,8-naphthyridin-2-one solution to the biomolecule solution.

-

Add the NaBH₃CN solution to the reaction mixture to a final concentration of 20-50 mM.

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

-

-

Purification:

-

Remove excess reagents and byproducts by size-exclusion chromatography (SEC) or dialysis against a suitable storage buffer.

-

Characterization of the Conjugate

Successful conjugation and the purity of the final product must be confirmed using appropriate analytical techniques.

| Analytical Technique | Information Provided |

| SDS-PAGE | Visual confirmation of conjugation through a shift in the molecular weight of the protein. |

| UV-Vis Spectroscopy | Estimation of the degree of labeling by measuring the absorbance of the protein (at 280 nm) and the naphthyridinone moiety (at its specific absorbance maximum). |

| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the conjugate and separation of conjugated from unconjugated species. |

| Mass Spectrometry (MS) | Precise determination of the molecular weight of the conjugate, confirming the number of attached naphthyridinone molecules (drug-to-antibody ratio, DAR, in the case of ADCs). |

Troubleshooting Common Conjugation Issues

| Issue | Possible Cause | Suggested Solution |

| Low Conjugation Efficiency | - Inactive reagents- Incorrect pH- Presence of competing nucleophiles (e.g., Tris buffer) | - Use fresh, high-quality reagents- Verify and adjust the pH of the reaction buffer- Use an amine-free buffer for NHS ester chemistry |

| Protein Precipitation | - High concentration of organic solvent (e.g., DMSO)- Protein instability under reaction conditions | - Keep the final concentration of the organic solvent to a minimum- Optimize reaction temperature and time |

| Heterogeneous Product | - Multiple reactive sites on the biomolecule | - For site-specific conjugation, consider introducing a unique reactive handle (e.g., a single cysteine or an unnatural amino acid) |

Conclusion

The 7-(aminomethyl)-1H-1,8-naphthyridin-2-one scaffold presents a valuable tool for researchers in bioconjugation and drug development. The primary amine handle allows for straightforward attachment to biomolecules using well-established chemistries. By carefully controlling reaction parameters and employing appropriate analytical techniques for characterization, high-quality conjugates can be generated for a variety of applications, from fluorescent labeling to the development of targeted therapeutics. The protocols provided herein serve as a robust starting point for the successful conjugation of this promising molecular entity.

References

-

Jones, M. W., et al. (2016). One-pot thiol–amine bioconjugation to maleimides: simultaneous stabilisation and dual functionalisation. Chemical Science, 7(4), 2489-2495. [Link]

-

Glen Research. (2020). Technical Brief - NHS Ester Amine Reaction for Oligonucleotide Labeling. Glen Report 32-26. [Link]

-

Kar, A., et al. (2020). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Chemistry – A European Journal, 26(61), 13867-13872. [Link]

-

JoVE. (2023). Preparation of Amines: Reductive Amination of Aldehydes and Ketones. [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Interchim. Protocol: NHS Ester Labeling of Amino-Biomolecules. [Link]

-

Lyon, R. P., et al. (2014). Long-Term Stabilization of Maleimide–Thiol Conjugates. Bioconjugate Chemistry, 25(12), 2217-2225. [Link]

-

Yan, T., et al. (2019). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters, 21(17), 6914-6919. [Link]

-

Wang, Y., et al. (2025). β-alkoxy enones for biocompatible primary amine conjugation. iScience, 28(6), 109876. [Link]

-

K-R. (2017). General Dialdehyde Click Chemistry for Amine Bioconjugation. Bioconjugate Chemistry, 28(5), 1395-1402. [Link]

-

Myers, A. G. Reductive Amination. Harvard University. [Link]

-

Al-Awaida, W., et al. (2007). 1,8-Naphthyridines II: synthesis of novel polyfunctionally substituted 1,8-naphthyridinones and their degradation to 6-aminopyridones. ARKIVOC, 2007(13), 269-281. [Link]

-

Zhang, G-F., et al. (2010). Intense one- and two-photon excited fluorescent bis(BF2) core complex containing a 1,8-naphthyridine derivative. Organic Letters, 12(13), 2924-2927. [Link]

-

Singh, K. V., et al. (2004). Small-Molecule—Protein Conjugation Procedures. In: Immunochemical Protocols. Methods in Molecular Biology, vol 295. Humana Press. [Link]

-

Yukawa, T., et al. (2020). Discovery of 1,8-naphthyridin-2-one derivative as a potent and selective sphingomyelin synthase 2 inhibitor. Bioorganic & Medicinal Chemistry, 28(7), 115376. [Link]

-

Sharma, R., et al. (2015). 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. Archiv der Pharmazie, 348(12), 847-867. [Link]

-

Fodor, K., et al. (2003). Fluorescent 2,7-Dialkylamino-[9]-Naphthyridines: Preparation and Spectroscopic Properties. Molecules, 8(12), 935-947. [Link]

-

ResearchGate. Conjugate characterization. (A) HPLC and HPLC-MS analysis of peptide.... [Link]

-

de Oliveira, A. M., et al. (2021). Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. Antibiotics, 10(12), 1500. [Link]

-

PubChem. 7-Amino-1,8-naphthyridin-2(1H)-one. [Link]

-

ResearchGate. Synthesis and Pharmacological Activities of 1,8-Naphthyridine Derivatives. [Link]

-

AbOliGo. (2025). A Guide to Using SDS-PAGE to Characterize Antibody-Oligonucleotide Conjugates. [Link]

-

Sfacelo, M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 701. [Link]

-

NextSDS. 7-(aminomethyl)-1,2-dihydro-1,8-naphthyridin-2-one hydrochloride. [Link]

-